
1-methyl-3-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione
Übersicht
Beschreibung
1-methyl-3-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione, also known as MMPI, is a chemical compound with potential applications in scientific research. MMPI is a benzimidazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-methyl-3-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. This compound has been shown to inhibit the activity of metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This compound has also been shown to modulate the activity of certain receptors, such as the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of metalloproteinases, modulation of neurotransmitter activity, and modulation of immune cell activity. These effects suggest that this compound may have potential applications in a range of scientific fields.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-3-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione in lab experiments is its potential to exhibit a range of biochemical and physiological effects, making it a versatile compound for investigation. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-3-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione. One direction is to further investigate its potential applications in oncology, neuroscience, and immunology. Another direction is to investigate the mechanism of action of this compound in more detail, which could provide insights into its potential therapeutic applications. Additionally, there is potential to develop new derivatives of this compound with improved properties, such as increased potency or selectivity.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-(4-morpholinylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione has been studied for its potential applications in a range of scientific fields, including oncology, neuroscience, and immunology. In oncology, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, suggesting that it may have applications in the treatment of neurological disorders. In immunology, this compound has been shown to modulate the activity of immune cells, suggesting that it may have applications in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-methyl-3-(morpholin-4-ylmethyl)benzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-14-11-4-2-3-5-12(11)16(13(14)18)10-15-6-8-17-9-7-15/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWNCTDCSLOMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=S)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-{[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl}-2-furyl)methanol](/img/structure/B3944965.png)
![2-amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3944973.png)
![1-(3-{1-[3-(allyloxy)benzoyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B3944986.png)
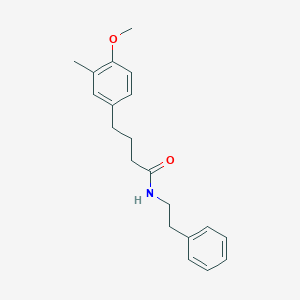
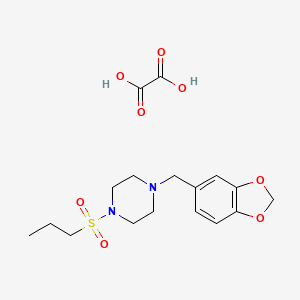

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B3945015.png)
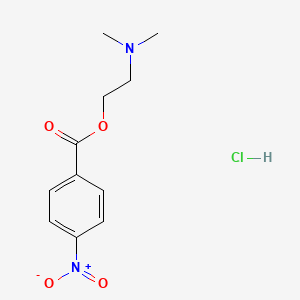
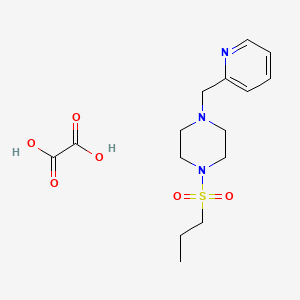
![3-({[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-indole](/img/structure/B3945033.png)
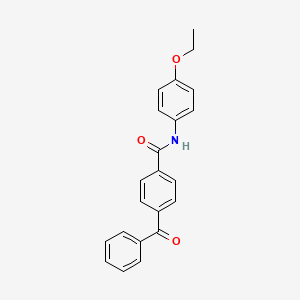
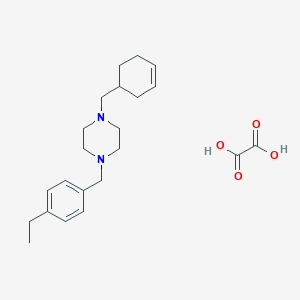
![1-[(4-nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3945042.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine oxalate](/img/structure/B3945049.png)